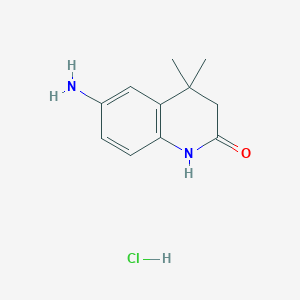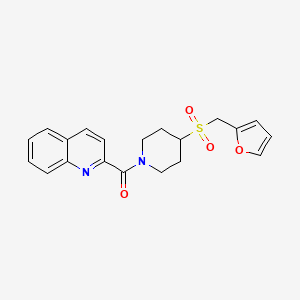
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with an appropriate amine source under specific reaction conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The compound is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.
化学反応の分析
Types of Reactions: 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride is used to study enzyme inhibition and receptor binding. It can act as a probe to understand biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, including its use as an antimalarial agent, antibacterial agent, and in the treatment of certain cancers. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. It is also employed in the development of new materials with specific properties.
作用機序
The mechanism by which 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
類似化合物との比較
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
6-Amino-3,4-dihydroquinolin-2(1H)-one
Uniqueness: 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl group at the 4-position. This structural difference can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
6-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11;/h3-5H,6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEAZBYTEFPFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
![Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)


![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

